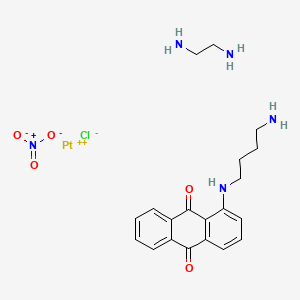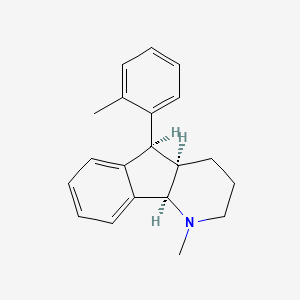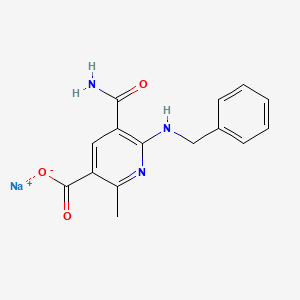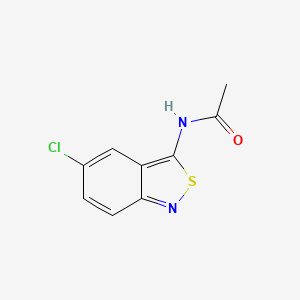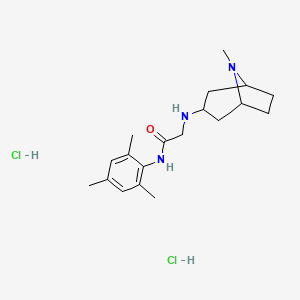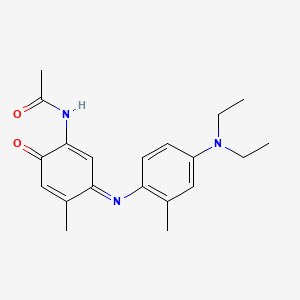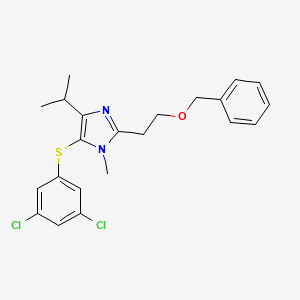
1H-Imidazole, 5-((3,5-dichlorophenyl)thio)-1-methyl-4-(1-methylethyl)-2-(2-(phenylmethoxy)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazole, 5-((3,5-dichlorophenyl)thio)-1-methyl-4-(1-methylethyl)-2-(2-(phenylmethoxy)ethyl)- is a complex organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole, 5-((3,5-dichlorophenyl)thio)-1-methyl-4-(1-methylethyl)-2-(2-(phenylmethoxy)ethyl)- typically involves multi-step organic reactions. The process may include:
Formation of the imidazole ring: This can be achieved through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of functional groups: The various functional groups can be introduced through nucleophilic substitution, Friedel-Crafts alkylation, and other organic reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure high purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Imidazole, 5-((3,5-dichlorophenyl)thio)-1-methyl-4-(1-methylethyl)-2-(2-(phenylmethoxy)ethyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, or acylating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a biochemical probe or enzyme inhibitor.
Medicine: Possible applications in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Use in the production of specialty chemicals, agrochemicals, or materials science.
Wirkmechanismus
The mechanism of action of 1H-Imidazole, 5-((3,5-dichlorophenyl)thio)-1-methyl-4-(1-methylethyl)-2-(2-(phenylmethoxy)ethyl)- would depend on its specific interactions with molecular targets. This may involve:
Binding to enzymes or receptors: Inhibiting or modulating their activity.
Interacting with cellular pathways: Affecting signal transduction, gene expression, or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Imidazole, 4,5-dimethyl-2-phenyl: A simpler imidazole derivative with different functional groups.
1H-Imidazole, 2-methyl-4-nitro: Another imidazole compound with distinct chemical properties.
Uniqueness
1H-Imidazole, 5-((3,5-dichlorophenyl)thio)-1-methyl-4-(1-methylethyl)-2-(2-(phenylmethoxy)ethyl)- is unique due to its combination of functional groups, which may confer specific chemical reactivity and biological activity not found in simpler imidazole derivatives.
Eigenschaften
CAS-Nummer |
178980-30-8 |
|---|---|
Molekularformel |
C22H24Cl2N2OS |
Molekulargewicht |
435.4 g/mol |
IUPAC-Name |
5-(3,5-dichlorophenyl)sulfanyl-1-methyl-2-(2-phenylmethoxyethyl)-4-propan-2-ylimidazole |
InChI |
InChI=1S/C22H24Cl2N2OS/c1-15(2)21-22(28-19-12-17(23)11-18(24)13-19)26(3)20(25-21)9-10-27-14-16-7-5-4-6-8-16/h4-8,11-13,15H,9-10,14H2,1-3H3 |
InChI-Schlüssel |
TYDMCMGSBYRAAO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(N(C(=N1)CCOCC2=CC=CC=C2)C)SC3=CC(=CC(=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


